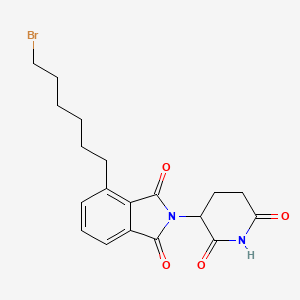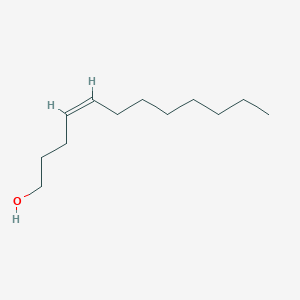
Z-4-Dodecenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-4-Dodecenol: is an organic compound with the molecular formula C₁₂H₂₄O . It is a type of alcohol characterized by the presence of a double bond in the fourth position of the dodecane chain, specifically in the cis configuration. .
Preparation Methods
Synthetic Routes and Reaction Conditions: Z-4-Dodecenol can be synthesized through various methods. One common approach involves the hydroboration-oxidation of 4-dodecene. This method typically involves the following steps:
Hydroboration: 4-Dodecene is reacted with borane (BH₃) to form an organoborane intermediate.
Industrial Production Methods: Industrial production of this compound often involves the isomerization of 1-dodecene followed by selective hydrogenation . This process ensures the formation of the desired cis configuration at the fourth position of the dodecane chain .
Chemical Reactions Analysis
Types of Reactions: Z-4-Dodecenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form saturated alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include alkyl halides and strong bases.
Major Products:
Oxidation: Formation of 4-dodecenal or 4-dodecenoic acid.
Reduction: Formation of dodecanol.
Substitution: Formation of various ethers or esters depending on the substituent.
Scientific Research Applications
Z-4-Dodecenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role as a pheromone in certain insect species, influencing their behavior and communication.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and surfactants
Mechanism of Action
The mechanism of action of Z-4-Dodecenol involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a pheromone by binding to olfactory receptors in insects, triggering a cascade of signaling events that influence their behavior. In medicinal applications, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis .
Comparison with Similar Compounds
(E)-4-Dodecen-1-ol: The trans isomer of Z-4-Dodecenol, differing in the configuration of the double bond.
4-Dodecanol: A saturated alcohol with no double bonds.
4-Dodecenal: An aldehyde derivative of this compound.
Uniqueness: this compound is unique due to its specific cis configuration, which imparts distinct chemical and biological properties. This configuration is crucial for its role as a pheromone and its specific reactivity in chemical reactions .
Properties
Molecular Formula |
C12H24O |
|---|---|
Molecular Weight |
184.32 g/mol |
IUPAC Name |
(Z)-dodec-4-en-1-ol |
InChI |
InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h8-9,13H,2-7,10-12H2,1H3/b9-8- |
InChI Key |
HPSZLHZEQBRQIA-HJWRWDBZSA-N |
Isomeric SMILES |
CCCCCCC/C=C\CCCO |
Canonical SMILES |
CCCCCCCC=CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



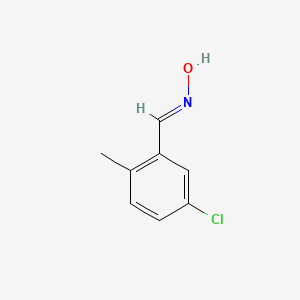
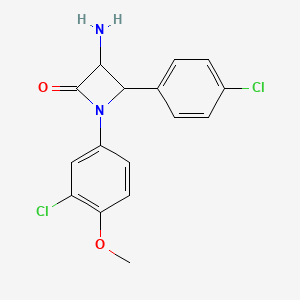
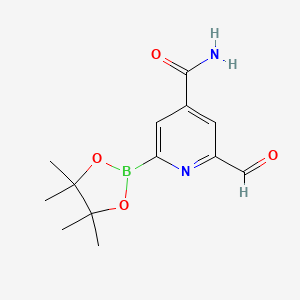
![2-(Benzo[d][1,3]dioxol-5-yl)ethyl pivalate](/img/structure/B14771399.png)
![[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2S)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxypropan-2-yl]oxyethyl] benzoate](/img/structure/B14771408.png)
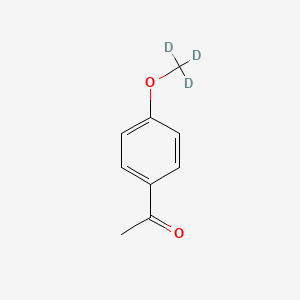
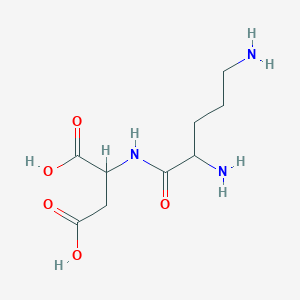
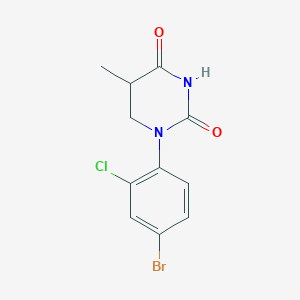
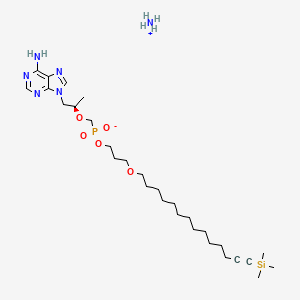
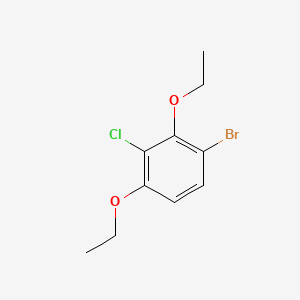
![8-Boc-3-(2-methoxycarbonylphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B14771448.png)

